methyl (2R)-2-benzylpyrrolidine-2-carboxylate
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Overview
Description
Methyl (2R)-2-benzylpyrrolidine-2-carboxylate is a chiral compound with a pyrrolidine ring substituted with a benzyl group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-benzylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.
Benzylation: The pyrrolidine ring is then benzylated using benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Esterification: The carboxylic acid group on the pyrrolidine ring is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of flow chemistry allows for better control over reaction parameters, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-benzylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl (2R)-2-benzylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2R)-2-benzylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The benzyl group and ester functionality contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-benzylpyrrolidine-2-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activity.
Benzylpyrrolidine-2-carboxylate: Lacks the methyl ester group, leading to different reactivity and applications.
Methyl (2R)-2-phenylpyrrolidine-2-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl (2R)-2-benzylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-16-12(15)13(8-5-9-14-13)10-11-6-3-2-4-7-11/h2-4,6-7,14H,5,8-10H2,1H3/t13-/m1/s1 |
InChI Key |
RXUVDZTZDFWNNG-CYBMUJFWSA-N |
Isomeric SMILES |
COC(=O)[C@@]1(CCCN1)CC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1(CCCN1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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